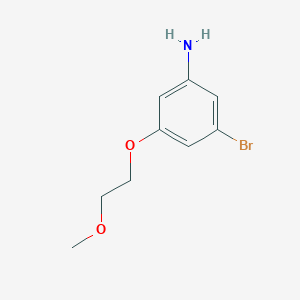
3-Bromo-5-(2-methoxyethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2-methoxyethoxy)aniline: is an organic compound with the molecular formula C9H12BrNO2 . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and a 2-methoxyethoxy group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-methoxyethoxy)aniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce a bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Etherification: The brominated aniline is then subjected to etherification to introduce the 2-methoxyethoxy group at the 5-position. This can be done using 2-methoxyethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(2-methoxyethoxy)aniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or nitro compounds.
Reduction Products: Amines or hydroxylamines.
Coupling Products: Biaryl compounds.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can be used in catalytic processes to form various organic compounds.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its aniline structure, which is a common motif in many pharmaceuticals.
Biological Studies: Used in studies to understand the interaction of aniline derivatives with biological systems.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure.
Polymer Industry: Can be used as a monomer or additive in the production of polymers.
作用機序
The mechanism of action of 3-Bromo-5-(2-methoxyethoxy)aniline depends on its application:
類似化合物との比較
3-Bromoaniline: Lacks the 2-methoxyethoxy group, making it less versatile in certain reactions.
5-(2-Methoxyethoxy)aniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-Bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of a 2-methoxyethoxy group, leading to different steric and electronic effects.
Uniqueness:
Versatility: The presence of both bromine and 2-methoxyethoxy groups makes 3-Bromo-5-(2-methoxyethoxy)aniline a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-bromo-5-(2-methoxyethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUSPSZYIAVPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














